3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

Lipophilicity Partition Coefficient Drug-like Properties

Researchers pursuing CNS-penetrant antioxidants or mitochondria-targeted probes face a critical gap: ferulic acid lacks the lipophilicity and synthetic versatility required for lipid-rich compartments. 5-Chloroferulic acid solves both challenges. Its LogP of 2.44 delivers an ~8.7-fold greater octanol preference over ferulic acid (LogP ~1.50), enhancing membrane partitioning and cellular uptake-validated by SAR studies on halogenated hydroxycinnamic scaffolds. The aryl chloride at position 3 enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that is impossible with ferulic acid, eliminating a separate halogenation step in library synthesis. Procurement managers benefit from ready stock availability and global shipping, with purity ≥95% ensuring batch-to-batch consistency for medicinal chemistry and analytical workflows.

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
Cat. No. B14920094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O
InChIInChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
InChIKeyJPBRRRVTXWVBIF-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic Acid Procurement: Compound Class and Structural Identity


3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid (CAS 1103519-57-8 / 5438-40-4; also referred to as 3-chloro-4-hydroxy-5-methoxycinnamic acid or 5-chloroferulic acid) is a synthetic halogenated hydroxycinnamic acid derivative with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It belongs to the phenylpropanoid family and is structurally defined by a trans-cinnamic acid scaffold bearing three distinct aromatic substituents: a chloro group at position 3, a hydroxyl group at position 4, and a methoxy group at position 5 . This substitution pattern places it as the 5-chloro analog of the naturally abundant ferulic acid (4-hydroxy-3-methoxycinnamic acid), a compound widely studied for antioxidant, anti-inflammatory, and neuroprotective properties [1]. The compound is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry and organic synthesis .

Why 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic Acid Cannot Be Simply Replaced by Ferulic Acid or Other Hydroxycinnamic Analogs


Although ferulic acid (4-hydroxy-3-methoxycinnamic acid) shares the same cinnamic acid backbone and phenolic character, substitution of the hydrogen at position 3 with a chlorine atom introduces physico-chemical and reactivity differences that preclude interchangeability in applications where lipophilicity, electronic properties, or synthetic versatility matter. The chloro substituent acts as an electron-withdrawing group that modulates the redox potential of the phenolic ring and significantly increases the compound's partition coefficient (LogP 2.44 vs. ferulic acid LogP ~1.50), a ~0.94 log unit difference representing an approximately 8.7-fold greater preference for the octanol phase . This altered lipophilicity profile has been demonstrated to be a critical determinant in the rational design of lipophilic antioxidants based on halogenated hydroxycinnamic scaffolds [1]. Moreover, the aryl chloride functionality provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in ferulic acid, creating downstream diversification opportunities not available to non-halogenated analogs .

Quantitative Differentiation Evidence for 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic Acid Versus Closest Analogs


Lipophilicity Advantage: LogP 2.44 Achieves ~8.7-Fold Greater Octanol Preference Than Ferulic Acid

The computed octanol-water partition coefficient (LogP) of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is 2.44, compared with experimentally determined LogP values of approximately 1.50 for ferulic acid and 1.15 for caffeic acid . This represents a ΔLogP of +0.94 versus ferulic acid, corresponding to an estimated 8.7-fold increase in octanol-phase partitioning. Studies on halogenated hydroxycinnamic acid derivatives by Gaspar et al. (2009) established that the introduction of a halogen atom (bromine) ortho to the phenolic hydroxyl group on the cinnamic scaffold significantly increases lipophilicity without compromising intrinsic antioxidant activity, providing class-level validation for this substitution strategy [1].

Lipophilicity Partition Coefficient Drug-like Properties Hydroxycinnamic Acids

Halogen-Mediated Redox Potential Modulation Preserves Antioxidant Activity While Enhancing Lipophilicity

Gaspar et al. (2009) demonstrated through a structure-property-activity relationship (SPAR) study of halogenated hydroxycinnamic acids that introducing a halogen (bromo) atom at the ortho position relative to the phenolic hydroxyl group on the cinnamic acid scaffold does not diminish antioxidant activity, as measured by DPPH and ABTS radical scavenging assays, while concurrently producing a significant increase in lipophilicity (LogP) [1]. The study established a direct correlation between lower redox potential (Ep) and higher antioxidant efficacy across the hydroxycinnamic acid series. Although the published series focused on 5-bromoferulic acid and 5-bromocaffeic acid rather than the 5-chloro analog, the electron-withdrawing nature of chlorine is well-established to produce analogous, though quantitatively distinct, effects on phenolic ring electronics [2]. Based on the established SAR, the 3-chloro substitution in the target compound is predicted to modulate the redox potential of the 4-hydroxy group relative to ferulic acid, potentially shifting the balance between radical-scavenging potency and lipophilicity-driven tissue distribution.

Redox Potential Antioxidant Activity Structure-Property-Activity Relationship Halogenated Phenolics

Aryl Chloride Synthetic Handle Enables Cross-Coupling Diversification Not Possible with Ferulic Acid

The presence of the aryl chloride at position 3 of the phenyl ring provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings) that is entirely absent in ferulic acid and other non-halogenated hydroxycinnamic acids . This enables the target compound to serve as a versatile building block for generating libraries of biaryl or aryl-aminated derivatives through late-stage functionalization. In contrast, ferulic acid (bearing only hydroxyl and methoxy substituents) cannot participate in such transformations without prior halogenation, adding synthetic steps and reducing overall efficiency [1]. The (3-chloro-4-hydroxy-5-methoxyphenyl) motif is recognized as a substructure in bioactive molecules, including HIV-1 protease inhibitor scaffolds deposited in the Protein Data Bank (PDB ligand 3T1) [2].

Suzuki-Miyaura Coupling Building Block C-C Bond Formation Medicinal Chemistry

Physicochemical Property Differentiation: Higher Boiling Point and Density Versus Ferulic Acid

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid exhibits systematically higher physicochemical property values compared with ferulic acid, reflecting the increased molecular weight and polarizability conferred by the chlorine atom. The boiling point is predicted at 386.4±42.0 °C (vs. 372.3±27.0 °C for ferulic acid), and the density is 1.4±0.1 g/cm³ (vs. 1.316 g/cm³ for ferulic acid) . The molecular weight increase is 34.45 g/mol (228.63 vs. 194.18) due to the Cl-for-H replacement. Comparison with 3-chloro-4-hydroxycinnamic acid (lacking the 5-methoxy group; LogP = 2.14, MW = 198.6, BP = 359.8±32.0 °C) further isolates the contribution of the 5-methoxy substituent to the target compound's overall property profile .

Physicochemical Properties Thermal Stability Boiling Point Density

Distinct Substitution Pattern Versus 3-Chloro-4-hydroxycinnamic Acid: The 5-Methoxy Contribution to Property Tuning

Comparison between the target compound (3-chloro-4-hydroxy-5-methoxy substitution) and 3-chloro-4-hydroxycinnamic acid (which lacks the 5-methoxy group) isolates the contribution of the methoxy substituent to key property parameters. The 5-OCH3 group increases LogP from 2.14 to 2.44 (Δ +0.30), raises the boiling point by 26.6 °C (386.4 vs. 359.8 °C), and adds 30.03 g/mol to the molecular weight . In the broader context of methoxylated cinnamic acid SAR, the presence and position of methoxy substituents are known to significantly influence antimicrobial, antidiabetic, and anticancer activities, as well as radical scavenging potency—with para-methoxy substitution generally enhancing activity in Alzheimer's disease-targeted cinnamic acid hybrids [1].

Structure-Activity Relationship Methoxy Effect Substituent Engineering Property Tuning

High-Impact Application Scenarios for 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Scaffold for Lipophilic Antioxidant Development Targeting Intracellular or CNS Compartments

The LogP of 2.44 provides a meaningful lipophilicity advantage over ferulic acid (LogP ~1.50) that is directly relevant for programs targeting intracellular oxidative stress pathways or central nervous system indications where blood-brain barrier penetration is required. The SPAR evidence from Gaspar et al. (2009) establishes that halogen substitution ortho to the phenolic hydroxyl preserves intrinsic radical-scavenging capacity while enhancing membrane partitioning [1]. Medicinal chemistry teams developing neuroprotective, anti-inflammatory, or mitochondria-targeted antioxidants should select this compound over ferulic acid when the target compartment is lipid-rich or when improved cellular uptake is a design criterion. The aryl chloride additionally enables late-stage diversification via cross-coupling to explore SAR around the phenyl ring without resynthesizing the core .

Synthetic Chemistry: Boronic Acid and Cross-Coupling Precursor for Compound Library Generation

The (3-chloro-4-hydroxy-5-methoxyphenyl) substructure is a validated motif in bioactive molecules, as evidenced by its presence in the HIV-1 protease inhibitor PDB ligand 3T1 [2]. The aryl chloride at position 3 enables Suzuki-Miyaura coupling with arylboronic acids, Buchwald-Hartwig amination, and other Pd-catalyzed transformations that are impossible with ferulic acid. Procurement of this compound as a building block eliminates the need for a separate halogenation step that would otherwise be required for ferulic acid, streamlining library synthesis workflows. For programs exploring biaryl or aryl-aminated cinnamic acid derivatives, this compound offers direct entry into diversified chemical space.

Analytical Chemistry and Quality Control: Use as a Physicochemically Distinct Reference Standard for Method Development

The systematically higher boiling point (386.4 vs. 372.3 °C), density (1.4 vs. 1.316 g/cm³), and LogP (2.44 vs. 1.50) of the target compound relative to ferulic acid provide clear physicochemical differentiation that can be exploited for chromatographic method development . In analytical workflows where ferulic acid and its analogs may co-elute under standard reversed-phase conditions, the higher lipophilicity of the chlorinated derivative ensures distinct retention time behavior, enabling its use as a resolution marker or internal standard. The distinct UV-Vis absorption profile resulting from chloro substitution further supports its application as a spectroscopic reference.

Cosmetic and Personal Care Formulation: Lipophilic Antioxidant Ingredient for Anhydrous and Emulsion-Based Products

The ~8.7-fold increase in octanol preference relative to ferulic acid positions this compound as a candidate antioxidant for incorporation into oil-rich cosmetic formulations (e.g., serums, balms, and lipid-based creams) where ferulic acid's lower lipophilicity limits its solubility and distribution within the product matrix [1]. The class-level evidence from halogenated hydroxycinnamic acid research supports that antioxidant functionality is maintained while lipophilicity is enhanced—a combination directly relevant to the development of anti-aging and photoprotective cosmetic actives where penetration into the stratum corneum lipid matrix is a performance prerequisite.

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